

Application Note: Quantification of Ophiopogonanone C in Biological Matrices using LC-MS/MS

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Compound of Interest		
Compound Name:	Ophiopogonanone C	
Cat. No.:	B1630322	Get Quote

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Ophiopogonanone C** in biological matrices such as plasma. **Ophiopogonanone C**, a homoisoflavonoid isolated from the tuber of Ophiopogon japonicus, has garnered research interest for its potential pharmacological activities.[1] This protocol provides a comprehensive framework for sample preparation, chromatographic separation, and mass spectrometric detection, crucial for pharmacokinetic studies and drug development processes. The methodologies presented are based on established protocols for analogous homoisoflavonoids, ensuring a high probability of successful implementation.

Introduction

Ophiopogonanone C is a key bioactive constituent of Ophiopogon japonicus, a plant widely used in traditional medicine.[1] Accurate quantification of this compound in biological fluids is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development. LC-MS/MS offers unparalleled sensitivity and selectivity for quantitative bioanalysis, making it the gold standard for pharmacokinetic studies.[2][3] This document provides a detailed protocol for the



determination of **Ophiopogonanone C**, enabling researchers to reliably assess its in vivo behavior.

Experimental Protocols Sample Preparation

A protein precipitation method is recommended for the extraction of **Ophiopogonanone C** from plasma samples due to its simplicity and high extraction efficiency observed for similar compounds.[4][5]

Materials:

- Blank plasma
- Ophiopogonanone C reference standard
- Internal Standard (IS) (e.g., Methylophiopogonanone B or a structurally similar, stable isotope-labeled compound)[4]
- · Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Procedure:

- Thaw plasma samples to room temperature.
- In a 1.5 mL microcentrifuge tube, aliquot 100 μL of the plasma sample.
- Add 10 μL of the Internal Standard working solution (concentration to be optimized).



- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic conditions are designed to achieve optimal separation of **Ophiopogonanone C** from endogenous matrix components.

Instrumentation:

 High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:



Parameter	Recommended Condition
Column	Waters ACQUITY HSS T3 (2.1 x 100 mm, 1.8 μm) or equivalent C18 column[4][6]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Program	To be optimized. A starting point could be: 0-1 min (10% B), 1-5 min (10-90% B), 5-7 min (90% B), 7.1-9 min (10% B)
Flow Rate	0.3 mL/min[6]
Column Temperature	30°C
Injection Volume	5 μL

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is essential for selective and sensitive quantification.

Instrumentation:

• Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative mode to be determined by infusion
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	To be optimized (typically 120-150°C)
Desolvation Temperature	To be optimized (typically 350-500°C)
Gas Flow Rates	To be optimized for the specific instrument



MRM Transitions: The precursor and product ions for **Ophiopogonanone C** and the selected Internal Standard must be determined by infusing a standard solution of each compound into the mass spectrometer. The most intense and stable transitions should be selected for quantification and qualification.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Ophiopogonanone C	To be determined	To be determined	To be determined
Internal Standard	To be determined	To be determined	To be determined

Method Validation

The analytical method should be fully validated according to the guidelines of the FDA or other relevant regulatory agencies. The validation should assess the following parameters:

- Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the analyte concentration. A linear range appropriate for the expected sample concentrations should be established with a correlation coefficient (r²) > 0.99.
- Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (RSD%) should not exceed 15% (20% for LLOQ).[4]
- Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[4]
- Recovery: The extraction efficiency of the method should be determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
- Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and
 IS should be assessed to ensure that the accuracy and precision are not compromised.[7]



• Stability: The stability of **Ophiopogonanone C** in the biological matrix should be evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[6]

Data Presentation

The following tables summarize the expected data from a validated LC-MS/MS method for **Ophiopogonanone C** quantification.

Table 1: Chromatographic and Mass Spectrometric Parameters

Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
Ophiopogonan one C	e.g., 3.5	To be determined	To be determined	e.g., 100

| Internal Standard | e.g., 3.4 | To be determined | To be determined | e.g., 100 |

Table 2: Calibration Curve and Linearity

| e.g., 1 - 1000 | e.g., y = 0.005x + 0.01 | > 0.99 |

Table 3: Accuracy and Precision

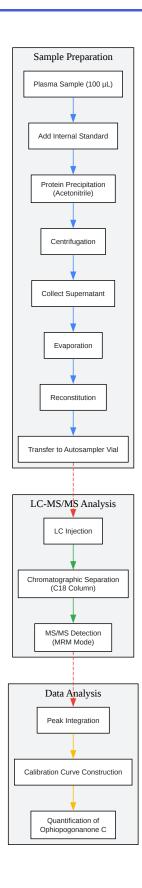


QC Level (ng/mL)	Intra-day Accuracy (%)	Intra-day Precision (RSD%)	Inter-day Accuracy (%)	Inter-day Precision (RSD%)
LLOQ	e.g., 95.0 - 105.0	e.g., < 15.0	e.g., 94.0 - 106.0	e.g., < 15.0
Low QC	e.g., 98.0 - 102.0	e.g., < 10.0	e.g., 97.5 - 102.5	e.g., < 10.0
Mid QC	e.g., 99.0 - 101.0	e.g., < 8.0	e.g., 98.5 - 101.5	e.g., < 8.0

| High QC | e.g., 98.5 - 101.5 | e.g., < 7.0 | e.g., 98.0 - 102.0 | e.g., < 7.0 |

Visualization





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Caption: LC-MS/MS workflow for **Ophiopogonanone C** quantification.



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